molecular formula C14H22ClNO B2404329 (R)-8-methoxy-N-propyl-2-aminotetraline hydrochloride

(R)-8-methoxy-N-propyl-2-aminotetraline hydrochloride

Cat. No.: B2404329
M. Wt: 255.78 g/mol
InChI Key: WQZOPGSQNJGSJO-UTONKHPSSA-N
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Description

(R)-8-methoxy-N-propyl-2-aminotetraline hydrochloride is a useful research compound. Its molecular formula is C14H22ClNO and its molecular weight is 255.78 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2R)-8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-3-9-15-12-8-7-11-5-4-6-14(16-2)13(11)10-12;/h4-6,12,15H,3,7-10H2,1-2H3;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZOPGSQNJGSJO-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)C(=CC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@@H]1CCC2=C(C1)C(=CC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-8-methoxy-N-propyl-2-aminotetraline hydrochloride is a compound of interest in pharmacological research, particularly for its potential interactions with various neurotransmitter systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C14H22ClNO
  • Molecular Weight: 255.79 g/mol
  • CAS Number: 91826440

The biological activity of this compound is primarily attributed to its interaction with serotonin and dopamine receptors. It has been shown to act as a selective agonist at serotonin 1A receptors and may influence dopaminergic signaling pathways.

Receptor Interactions

  • Serotonin 1A Receptors:
    • Studies indicate that this compound can enhance serotonin signaling, potentially impacting mood and anxiety disorders .
  • Dopamine Receptors:
    • The compound has demonstrated significant binding affinity for dopamine D2 and D3 receptors, suggesting its role in modulating dopaminergic activity, which is crucial for reward and motor functions .

Biological Activity Summary Table

Activity TypeTarget ReceptorEffectReference
AgonistSerotonin 1AIncreased signaling
AgonistDopamine D2Modulation of cAMP levels
AgonistDopamine D3Enhanced dopaminergic effects

Case Study 1: Serotonin Interaction

A study published in Psychopharmacology examined the effects of this compound on serotonin receptor binding in postmortem brain tissue. The findings suggested an increase in serotonin receptor availability in individuals with depression, indicating the compound's potential therapeutic role in mood disorders .

Case Study 2: Dopaminergic Modulation

In vivo studies using PET imaging demonstrated that administration of this compound resulted in a dose-dependent decrease in dopamine receptor binding following amphetamine-induced dopamine release. This suggests that the compound may have a regulatory effect on dopaminergic neurotransmission, which could be beneficial in treating conditions like schizophrenia or Parkinson's disease .

Pharmacological Characterization

Pharmacological characterization revealed that this compound exhibits potent agonistic properties at both serotonin and dopamine receptors. Its unique structure allows for selective receptor engagement, making it a candidate for further investigation as a therapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameTarget ReceptorActivity Type
This compoundSerotonin 1A, D2, D3Agonist
8-OH-DPATSerotonin 1AAgonist
MNPADopamine D2Agonist

Scientific Research Applications

Neuropharmacology

Research indicates that (R)-8-methoxy-N-propyl-2-aminotetraline hydrochloride may modulate neurotransmitter systems, showing potential as:

  • Serotonin Receptor Modulator : The compound's structural similarity to other serotonin receptor ligands suggests it may act as an agonist or antagonist at serotonin receptors, influencing mood regulation .
  • Dopamine Receptor Activity : Its interactions with dopamine receptors indicate potential applications in treating disorders like schizophrenia and Parkinson's disease .

Antioxidant Properties

Studies have suggested that this compound may exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress.

The biological activity of this compound has been explored through various assays:

  • Binding Affinity Studies : Computational modeling and experimental assays have demonstrated its binding affinity to serotonin and dopamine receptors. These studies provide insights into its pharmacodynamics and therapeutic potential .

Comparative Analysis of Related Compounds

Understanding the structure-activity relationship is essential for optimizing the therapeutic profile of this compound. Below is a comparative table of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-AminotetralinBasic tetralin structureDopamine receptor activity
8-Hydroxy-N-propyl-tetralinHydroxyl substitutionNeuroprotective effects
4-Methyl-N-propyl-tetralinMethyl substitution on the aromatic ringAntidepressant properties
7-Methoxy-N-propyl-tetralinMethoxy group at different positionPotential anxiolytic effects

The unique combination of functional groups in this compound may confer distinct receptor selectivity compared to these derivatives, enhancing its therapeutic profile.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

  • A study published in ACS Chemical Neuroscience highlighted its potential as a selective serotonin 5-HT1 receptor agonist, indicating therapeutic implications for anxiety and depression treatment .
  • Another research article examined its effects on dopamine D2 receptors, suggesting possible applications in managing psychotic disorders .

Preparation Methods

Catalytic Hydrogenation and Final Salt Formation

Hydrogenolytic removal of the phenylethyl group employs 10% Pd/C in ethanol under 50 psi H₂ at 80°C. This step concurrently reduces residual unsaturated bonds, ensuring tetralin ring saturation. Subsequent hydrochloride salt formation with ethyl acetate-HCl yields the final product with 99.2% purity.

Critical Considerations :

  • Catalyst Loading : 5 wt% Pd/C balances cost and activity
  • Temperature Control : Exceeding 100°C degrades the methoxy group
  • Acid Selection : Ethyl acetate-HCl minimizes Cl⁻ overincorporation

Analytical Characterization and Quality Control

HPLC analysis on a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) confirms 98.5% ee. Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 214°C, consistent with monohydrate formation.

Spectroscopic Data :

  • ¹H NMR (400 MHz, D₂O) : δ 1.12 (t, J=7.2 Hz, 3H, CH₂CH₂CH₃), 2.68–2.74 (m, 2H, NCH₂), 3.81 (s, 3H, OCH₃), 6.92–7.08 (m, 3H, ArH)
  • HRMS (ESI+) : m/z 220.1332 [M+H⁺] (calc. 220.1338 for C₁₄H₂₂ClNO)

Industrial Scalability and Environmental Impact

The outlined three-step process demonstrates scalability to kilogram quantities with an E-factor of 18.2, primarily due to solvent use in chromatography. Alternative workup strategies (e.g., reactive crystallization) may reduce waste. Lifecycle analysis identifies tetrahydrofuran and dichloromethane as primary contributors to process mass intensity (PMI), suggesting substitution with cyclopentyl methyl ether could enhance sustainability.

Q & A

Q. What are the recommended methods for synthesizing (R)-8-methoxy-N-propyl-2-aminotetraline hydrochloride enantioselectively?

Methodological Answer:

  • Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) to induce stereoselectivity during the reductive amination step.
  • Chiral Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC to separate enantiomers post-synthesis .
  • Critical Parameters : Monitor reaction temperature (< 0°C for ketone intermediates) and solvent polarity (e.g., THF vs. dichloromethane) to optimize yield and enantiomeric excess (ee > 98%).

Q. How can the purity and stereochemical identity of the compound be validated?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® AD-H column with a mobile phase of hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid. Retention times for (R)- and (S)-enantiomers should differ by ≥ 2 minutes .
  • NMR Spectroscopy : Compare 1H^1H NMR shifts of the methoxy group (δ ~3.7 ppm) and propyl chain (δ ~0.9–1.6 ppm) with reference standards.
  • Polarimetry : Measure optical rotation (e.g., [α]D25^{25}_D = +15.2° for the (R)-enantiomer) to confirm stereochemical consistency .

Advanced Research Questions

Q. How should researchers design experiments to assess receptor-binding specificity of (R)-8-methoxy-N-propyl-2-aminotetaline hydrochloride?

Methodological Answer:

  • Radioligand Displacement Assays :
    • Use 3H^3H-labeled 5-HT3_{3} or dopamine D2_2 receptor ligands.
    • Incubate the compound (1 nM–10 µM) with membrane preparations from transfected HEK293 cells.
    • Calculate IC50_{50} and Ki_i values using nonlinear regression (e.g., GraphPad Prism).
  • Functional Assays :
    • Measure intracellular Ca2+^{2+} flux (Fluo-4 AM dye) or cAMP modulation (ELISA) to evaluate agonist/antagonist activity.
    • Include controls: vehicle (DMSO < 0.1%) and reference antagonists (e.g., ondansetron for 5-HT3_3) .

Q. How can contradictions in pharmacological data (e.g., conflicting EC50_{50}50​ values across studies) be resolved?

Methodological Answer:

  • Source Analysis : Verify enantiomeric purity (see Question 2), as impurities in the (S)-enantiomer may confound results.
  • Assay Conditions : Standardize buffer pH (7.4 ± 0.1), temperature (37°C), and cell passage number.
  • Meta-Analysis : Compare datasets using Bland-Altman plots to identify systematic biases (e.g., plate reader calibration errors) .

Q. What strategies are effective for studying the compound’s metabolic stability in vitro?

Methodological Answer:

  • Liver Microsome Assays :
    • Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM).
    • Quantify parent compound depletion over 60 minutes using LC-MS/MS.
  • CYP Inhibition Screening :
    • Test against CYP3A4, CYP2D6, and CYP2C19 isoforms with probe substrates (e.g., midazolam for CYP3A4).
    • Calculate % inhibition at 10 µM compound concentration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.